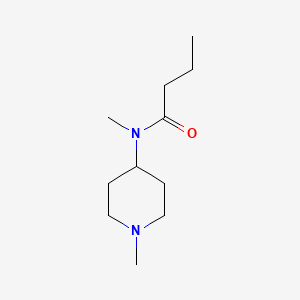
N-methyl-N-(1-methylpiperidin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-methylpiperidin-4-yl)butanamide, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant properties. MPHP is a white crystalline powder that is soluble in water and has a molecular weight of 219.33 g/mol.
Mechanism of Action
N-methyl-N-(1-methylpiperidin-4-yl)butanamide acts as a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine. This results in a feeling of euphoria and increased energy levels. This compound also activates the adrenergic system, leading to an increase in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to an increase in energy levels, euphoria, and improved mood. This compound also activates the adrenergic system, leading to an increase in heart rate and blood pressure. Long-term use of this compound can lead to tolerance, dependence, and addiction.
Advantages and Limitations for Lab Experiments
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of stimulants on the central nervous system. This compound has also been used as a tool to study the mechanisms of addiction and drug abuse. However, there are also limitations to the use of this compound in lab experiments. It is a designer drug that is not well understood, and its long-term effects are not known. This compound is also highly addictive and can lead to tolerance and dependence.
Future Directions
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)butanamide. One area of interest is the development of new drugs that target the dopamine transporter, which could lead to the development of more effective treatments for addiction and drug abuse. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Further research is needed to understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)butanamide involves the reaction of 4-methylpiperidine with 4-chlorobutyronitrile, followed by reduction with lithium aluminum hydride. The resulting product is then subjected to N-methylation using methyl iodide. The final product is obtained through recrystallization from an appropriate solvent.
Scientific Research Applications
N-methyl-N-(1-methylpiperidin-4-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the effects of stimulants on the central nervous system. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, reward, and motivation. This compound has also been used to study the mechanisms of addiction and drug abuse.
properties
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-5-11(14)13(3)10-6-8-12(2)9-7-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSFPVBXBLLBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
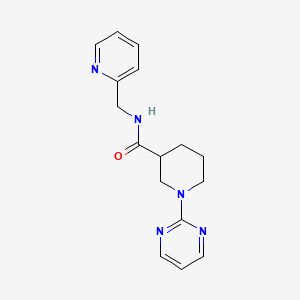
![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
![(3,4,5,6-tetrahydro-2H-azepin-7-ylamino) N-[butyl(methylsulfonyl)carbamoyl]carbamate](/img/structure/B7464157.png)
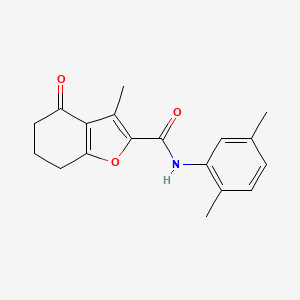
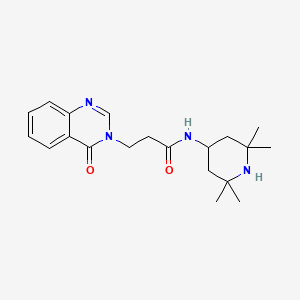
![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2H-chromen-2-imine](/img/structure/B7464167.png)
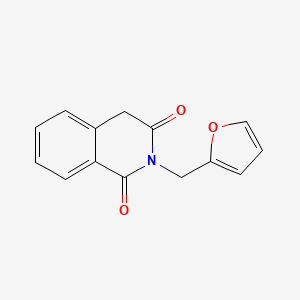
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![7-Methyl-5-phenyl-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c][1,5,2]oxazaphosphinine 1-oxide](/img/structure/B7464216.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)